2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide
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Overview
Description
2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide is a complex organic compound with the molecular formula C23H22N2O4. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-methyl-1-(3-methylphenyl)-1-oxopropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a chloro group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-methyl-N-(3-methylphenyl)benzamide
- 3-Methoxy-N-methyl-N-(2-methylphenyl)benzamide
- 2-Methoxy-N-(3-methylphenyl)benzamide
Uniqueness
2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
644980-16-5 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C19H21NO3/c1-13-8-7-9-14(12-13)17(21)19(2,3)20-18(22)15-10-5-6-11-16(15)23-4/h5-12H,1-4H3,(H,20,22) |
InChI Key |
CTWUACNTSKKAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)(C)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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